molecular formula C8H4Cl2N2 B1313993 2,8-Dichloroquinazoline CAS No. 67092-20-0

2,8-Dichloroquinazoline

Cat. No. B1313993
CAS RN: 67092-20-0
M. Wt: 199.03 g/mol
InChI Key: JLCHUDPERPLJPI-UHFFFAOYSA-N
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Description

2,8-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 . It is used in various chemical reactions and has a molecular weight of 199.04 .


Synthesis Analysis

The synthesis of 2,8-Dichloroquinazoline involves several steps. For instance, an n-butanol solution of 2,8-dichloroquinazoline and 3-aminoacetoanilide was stirred at 110°C for 3 hours . The solvent was then distilled off under reduced pressure, and the residue was purified by silica gel chromatography .


Molecular Structure Analysis

The molecular structure of 2,8-Dichloroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . It also has two chlorine atoms attached to the 2nd and 8th positions of the quinazoline ring .


Physical And Chemical Properties Analysis

2,8-Dichloroquinazoline is a solid substance . It has a molecular weight of 199.04 and is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

  • Summary of the Application: 2,8-Dichloroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
  • Methods of Application: The specific methods of application involve various cross-coupling reactions. For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .
  • Results or Outcomes: The results of these reactions are novel polysubstituted derivatives. Some of these derivatives have been found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Synthesis of Polycarbo-Substituted Quinazolines

  • Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of polycarbo-substituted quinazolines, which have potential applications in medicinal chemistry and materials .
  • Methods of Application: The methods of application involve palladium catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, and successive Sonogashira/Stille) reactions .
  • Results or Outcomes: The outcomes of these reactions are novel unsymmetrical polycarbo-substituted quinazolines .

Electrochemical Synthesis of Quinazolinone

  • Summary of the Application: 2,8-Dichloroquinazoline is used in the electrochemical synthesis of quinazolinone via I2-catalyzed tandem oxidation in aqueous solution . This method helps to resolve the difficulties of using green and sustainable chemistry for their synthesis .
  • Methods of Application: The methods of application involve using I2 in coordination with electrochemical synthesis to induce a C–H oxidation reaction . This reaction is reported when using water as the environmentally friendly solvent to access a broad range of quinazolinones at room temperature .
  • Results or Outcomes: The outcomes of these reactions are a broad range of quinazolinones .

Synthesis of Polycarbo-Substituted Quinazolines

  • Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of polycarbo-substituted quinazolines . These compounds have potential applications in medicinal chemistry .
  • Methods of Application: The methods of application involve palladium catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, and successive Sonogashira/Stille) reactions .
  • Results or Outcomes: The outcomes of these reactions are novel unsymmetrical polycarbo-substituted quinazolines .

Synthesis of Biologically-Relevant Polycarbo-Substituted Quinazolin-4 (3 H )-ones

  • Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of biologically-relevant polycarbo-substituted quinazolin-4 (3 H )-ones . These compounds have potential applications in pharmaceuticals .
  • Methods of Application: The methods of application involve metal-catalyzed cross-coupling reactions . For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were previously prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .
  • Results or Outcomes: The outcomes of these reactions are novel polycarbo-substituted quinazolin-4 (3 H )-ones . Some of these derivatives have been found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Synthesis of 2,4-Diphenylquinazoline

  • Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of 2,4-diphenylquinazoline . This compound has potential applications in medicinal chemistry .
  • Methods of Application: The methods of application involve using anhydrous manganese chloride (MnCl 2) or manganese chloride tetrahydrate (MnCl 2 .4H 2 O) to promote the cross-coupling of 4-chloro-2-phenylquinazoline with phenylmagnesium chloride in THF for 1.5 h .
  • Results or Outcomes: The outcome of this reaction is 2,4-diphenylquinazoline .

Safety And Hazards

The safety data sheet for 2,8-Dichloroquinazoline indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Therefore, it is recommended to avoid breathing dust or fumes, to wear protective gloves and eye protection, and to wash hands thoroughly after handling .

properties

IUPAC Name

2,8-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCHUDPERPLJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497142
Record name 2,8-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloroquinazoline

CAS RN

67092-20-0
Record name 2,8-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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